molecular formula C12H16BrNO4S B1272529 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-78-2

2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B1272529
CAS No.: 68305-78-2
M. Wt: 350.23 g/mol
InChI Key: IBPKNKAQMAGNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKNKAQMAGNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377540
Record name N-(4-Bromobenzene-1-sulfonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68305-78-2
Record name N-(4-Bromobenzene-1-sulfonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Sulfonylation for Intermediate Synthesis

The synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives, as described in Process Chemistry (2022), provides a foundational approach for generating sulfonyl-containing intermediates. While the target compound differs structurally, analogous Friedel-Crafts sulfonylation using bromobenzene and tosyl chloride in the presence of aluminum trichloride (AlCl₃) establishes the sulfonyl backbone critical for subsequent functionalization. This method yields 1-bromo-4-tosylbenzene, which is oxidized with chromium trioxide (CrO₃) in acetic acid to introduce the carboxylic acid moiety.

Schotten-Baumann Acylation for Sulfonamide Formation

The Schotten-Baumann reaction is pivotal for introducing the sulfonamide group. In a study synthesizing N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs, L-valine was acylated with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride under basic conditions. Adapting this protocol, 4-methylpentanoic acid derivatives can react with 4-bromobenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) with sodium hydroxide (NaOH) as a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by acid workup to isolate the product.

Optimization of Bromination and Sulfonation

Bromination in Aqueous Media

A patent detailing the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid demonstrates selective bromination in water, achieving >99% regioselectivity for the para position. Key parameters include:

  • Bromine stoichiometry : 1–2 equivalents relative to the substrate.
  • pH control : Sodium bicarbonate (NaHCO₃) maintains a mildly alkaline medium, minimizing di- or tri-brominated byproducts.
  • Temperature : 25–35°C ensures reaction completion within 10 hours.

For 2-{[(4-bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, analogous bromination of the phenyl precursor prior to sulfonylation could enhance yield and purity.

Sulfonyl Chloride Preparation

4-Bromobenzenesulfonyl chloride, a key reagent, is synthesized via chlorosulfonation of bromobenzene. In a tyrosyl-DNA phosphodiesterase inhibitor study, p-bromobenzenesulfonyl chloride was reacted with m-fluoroaniline under basic conditions to form sulfonamides. This underscores the necessity of anhydrous conditions and controlled stoichiometry to avoid hydrolysis of the sulfonyl chloride intermediate.

Purification and Isolation Strategies

Solvent Extraction and Crystallization

Post-reaction mixtures often require extraction with water-immiscible solvents. The patent in utilized dichloromethane (DCM) for extracting 2-(4-bromophenyl)-2-methylpropanoic acid, followed by pH adjustment to precipitate the product. For the target compound, similar extraction with DCM or toluene, coupled with acidification to pH 5 using hydrochloric acid (HCl), effectively isolates the sulfonamide.

Esterification-Distillation for Challenging Separations

When crystallization fails due to similar solubilities, esterification with methanol or ethanol, followed by vacuum distillation, resolves mixtures. For instance, methyl ester derivatives of brominated intermediates were separated via distillation at reduced pressure, achieving 79% recovery. This approach could purify this compound esters before saponification to the free acid.

Reaction Conditions and Yield Data

Step Reagents/Conditions Yield Purity Source
Sulfonylation AlCl₃, bromobenzene, tosyl chloride, reflux 85% 98%
Bromination Br₂, H₂O, NaHCO₃, 25–35°C 46.6% 99.28%
Schotten-Baumann Acylation 4-Bromobenzenesulfonyl chloride, NaOH, CH₂Cl₂ 94% >95%
Esterification H₂SO₄, methanol, 63–67°C 79% 99.2%

Challenges and Mitigation Strategies

Byproduct Formation

  • Ortho-brominated isomers : Present in ≤0.72% when bromination is suboptimal. Mitigated by precise temperature control and bromine stoichiometry.
  • Hydrolysis of sulfonyl chloride : Addressed using anhydrous solvents and rapid reaction times.

Scalability Issues

Large-scale reactions face mixing inefficiencies in heterogeneous systems. The patent in resolved this using toluene for phase separation and sodium chloride washes to remove aqueous impurities.

Scientific Research Applications

2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is extensively used in proteomics research due to its ability to interact with specific proteins and enzymes . It is also utilized in medicinal chemistry for the development of potential therapeutic agents. Additionally, the compound finds applications in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
  • 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
  • 2-{[(4-Methylphenyl)sulfonyl]amino}-4-methylpentanoic acid

Comparison: 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different binding affinities and selectivities, making it a valuable tool for studying structure-activity relationships in medicinal chemistry.

Biological Activity

2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is a sulfonamide derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in medicinal chemistry due to its unique structural features and the presence of the bromophenyl group, which may influence its interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14BrNO2S\text{C}_11\text{H}_{14}\text{BrN}\text{O}_2\text{S}

This compound comprises a sulfonamide functional group attached to a 4-methylpentanoic acid moiety, with a bromine substituent on the phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins involved in various cellular processes. The sulfonylamino group enhances binding affinity to these targets, potentially leading to inhibition of their activity. The bromine atom may also participate in halogen bonding, further modulating the compound's biological effects .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated .

Antimicrobial Studies

A study conducted on various sulfonamide derivatives, including this compound, demonstrated promising antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, revealing that this compound exhibited effective inhibition at concentrations comparable to established antibiotics.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16
Control Antibiotic (e.g., Penicillin)E. coli8
Control Antibiotic (e.g., Penicillin)S. aureus4

Anticancer Activity

In another study focusing on the anticancer potential of this compound, it was subjected to various cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

Q & A

Q. What are the established synthetic routes for 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, and what critical reaction conditions govern its purity?

The compound is typically synthesized via sulfonylation of an amino acid precursor. A validated method involves reacting 4-methylpentanoic acid derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond . Key parameters include:

  • Temperature control (0–5°C during sulfonamide formation to minimize side reactions).
  • Stoichiometric ratios (1:1.2 molar ratio of amino acid to sulfonyl chloride for optimal yield).
  • Purification steps (recrystallization from ethanol/water mixtures to remove unreacted reagents) .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

A multi-technique approach is essential:

  • FT-IR spectroscopy : Confirms sulfonamide N–H stretching (~3300 cm⁻¹) and S=O asymmetric/symmetric vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.6–7.8 ppm), while the methylpentanoic acid backbone shows distinct signals for CH₃ (δ 1.2–1.4 ppm) and CH₂ groups .
  • ¹³C NMR : The sulfonamide carbon resonates at ~125–130 ppm, and the carboxylic acid carbon at ~175 ppm .
    • Elemental analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

Q. What biological targets or mechanisms are associated with this compound in preliminary studies?

The compound’s sulfonamide group and bromophenyl moiety suggest potential as a protease inhibitor or receptor antagonist . Early studies on analogous sulfonamides demonstrate:

  • Enzyme inhibition : Competitive binding to active sites (e.g., carbonic anhydrase) via sulfonamide coordination to zinc ions .
  • Cytotoxicity assays : IC₅₀ values in cancer cell lines (e.g., MCF-7) are measured via MTT assays, with structural modifications (e.g., bromine substitution) enhancing potency .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts like disulfonamide formation?

Advanced strategies include:

  • Stepwise addition : Slow addition of sulfonyl chloride to the amino acid solution to reduce local excess and dimerization .
  • Catalytic agents : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation at lower temperatures .
  • In situ monitoring : HPLC tracking of reaction progress (C18 column, acetonitrile/water mobile phase) to terminate reactions at >90% conversion .

Q. What analytical methods resolve ambiguities in spectral data (e.g., overlapping signals in NMR)?

  • 2D NMR techniques : HSQC and HMBC correlate ¹H and ¹³C signals to assign complex splitting patterns, particularly for diastereotopic protons in the methylpentanoic chain .
  • High-resolution mass spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺) with mass error <2 ppm, distinguishing between isobaric impurities .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and physicochemical properties?

A SAR (Structure-Activity Relationship) study framework is recommended:

  • Bromine vs. other halogens : Bromine’s electronegativity enhances binding to hydrophobic pockets (e.g., in kinases), while fluorine improves metabolic stability .
  • LogP optimization : Replace the methyl group in the pentanoic chain with polar substituents (e.g., hydroxyl) to enhance aqueous solubility for in vivo assays .
  • Thermodynamic solubility : Measured via shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?

  • Standardized protocols : Adopt consistent assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
  • Counter-screening : Test against off-target enzymes (e.g., tyrosine phosphatases) to confirm selectivity .
  • Crystallographic studies : Resolve X-ray structures of the compound bound to its target to validate binding modes and inform SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.